molecular formula C10H11NO4 B13028099 (S)-3-(2-Amino-2-carboxyethyl)benzoic acid

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid

Cat. No.: B13028099
M. Wt: 209.20 g/mol
InChI Key: JANONUPBHGWOBP-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amino acids.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and automated systems to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the production process and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological processes and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(2-Amino-2-carboxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as modulation of metabolic pathways, inhibition of enzyme activity, or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-3-(2-Amino-2-carboxyethyl)benzoic acid include other amino acids and benzoic acid derivatives, such as:

    (S)-2-Amino-3-(4-hydroxyphenyl)propanoic acid:

    (S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid:

Uniqueness

The uniqueness of this compound lies in its specific structure, which combines the features of both amino acids and benzoic acid derivatives. This unique combination allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

3-[(2S)-2-amino-2-carboxyethyl]benzoic acid

InChI

InChI=1S/C10H11NO4/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15)/t8-/m0/s1

InChI Key

JANONUPBHGWOBP-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.